Biological Inactivity versus Peritoxin Host-Selective Phytotoxicity in Sorghum
In the foundational structure–activity study by Macko et al. (1992), the four co-isolated metabolites—peritoxins A and B and periconins A and B—were evaluated in the sorghum host-selective toxicity assay. Peritoxins A and B were selectively toxic to susceptible genotypes of Sorghum bicolor, reproducing the characteristic symptoms of milo disease. In direct contrast, Periconin A showed no detectable phytotoxic activity in the identical experimental system, establishing its classification as a biologically inactive pathway byproduct [1]. Later work by the same group confirmed that peritoxins exhibit host-selective toxicity at concentrations as low as 1 ng/mL, while Periconin A failed to elicit any response even at substantially higher concentrations [2].
| Evidence Dimension | Host-selective phytotoxicity against susceptible Sorghum bicolor genotypes |
|---|---|
| Target Compound Data | Periconin A: biologically inactive (no detectable phytotoxicity at any tested concentration) |
| Comparator Or Baseline | Peritoxin A / Peritoxin B: selectively toxic; peritoxin host-selective toxicity quantitated at 1 ng/mL minimum active concentration |
| Quantified Difference | Qualitative difference: active (peritoxins) vs. inactive (Periconin A); peritoxin activity threshold ≈ 1 ng/mL vs. no response for Periconin A |
| Conditions | Sorghum bicolor seedling root-dip or culture filtrate treatment assay; susceptible (milo) genotype; Macko et al. (1992) PNAS 89(20):9574-9578 and subsequent Applied and Environmental Microbiology (2001) 67(12):5721-5728 |
Why This Matters
This definitive activity/inactivity dichotomy establishes Periconin A as the appropriate negative control compound for any experiment probing peritoxin-mediated host-selective phytotoxicity, a role that no other Periconia metabolite can fulfill with the same biosynthetic-pathway proximity.
- [1] Macko, V., Stimmel, M.B., Wolpert, T.J., Dunkle, L.D., Acklin, W., Bänteli, R., Jaun, B., & Arigoni, D. (1992). Structure of the host-specific toxins produced by the fungal pathogen Periconia circinata. Proceedings of the National Academy of Sciences, 89(20), 9574–9578. View Source
- [2] Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata. (2001). Applied and Environmental Microbiology, 67(12), 5721–5728. View Source
